molecular formula C9H13O3P B14681588 Ethyl phenyl methylphosphonate CAS No. 38074-88-3

Ethyl phenyl methylphosphonate

Cat. No.: B14681588
CAS No.: 38074-88-3
M. Wt: 200.17 g/mol
InChI Key: WPGSABOEWQELIF-UHFFFAOYSA-N
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Description

Ethyl phenyl methylphosphonate is an organophosphorus compound characterized by the presence of ethyl, phenyl, and methyl groups attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenyl methylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For example, the reaction of trimethyl phosphite with ethyl iodide can yield ethyl methylphosphonate . Another method involves the reaction of phenylphosphonic dichloride with ethyl alcohol under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenyl methylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl phenyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: Ethyl phenyl methylphosphonate is unique due to the combination of ethyl, phenyl, and methyl groups attached to the phosphonate moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

38074-88-3

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

[ethoxy(methyl)phosphoryl]oxybenzene

InChI

InChI=1S/C9H13O3P/c1-3-11-13(2,10)12-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

WPGSABOEWQELIF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OC1=CC=CC=C1

Origin of Product

United States

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